(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

Chiral Analysis Stereochemistry Enantiomeric Purity

(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is a chiral organic compound (CAS 2301074-78-0) belonging to the phenylpropane amide class, with a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol. It is the (R)-enantiomer of a compound series where the (S)-configuration is a well-defined mono-protected aminoethyl amine (MPAAM) ligand used in enantioselective catalysis.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B12830747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)CN(C)C
InChIInChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m1/s1
InChIKeyPXPSPBKAWKBCMJ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile of (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide (CAS 2301074-78-0)


(R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is a chiral organic compound (CAS 2301074-78-0) belonging to the phenylpropane amide class, with a molecular formula of C13H20N2O and a molecular weight of 220.31 g/mol . It is the (R)-enantiomer of a compound series where the (S)-configuration is a well-defined mono-protected aminoethyl amine (MPAAM) ligand used in enantioselective catalysis . The (R)-enantiomer is structurally analogous to N-acetylated phenylisopropylamines and requires chiral separation for procurement.

Why (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide Cannot Be Replaced by the Racemate or (S)-Enantiomer


The specific (R)-configuration is the core identity of this compound, and its replacement by the racemic mixture or the commercially prevalent (S)-enantiomer (CAS 2226371-98-6) is not possible when the research question concerns stereospecific interactions . The (S)-enantiomer is a documented and active chiral ligand (MPAAM) for Pd-catalyzed enantioselective C(sp³)–H arylation . This defined utility creates a clear functional asymmetry: the (S)-enantiomer is the established catalytic tool, while the (R)-enantiomer’s primary value proposition lies in its opposite chirality, making it essential for studies on chiral recognition, pharmacokinetic differences, or as a matched counter-enantiomer in asymmetric synthesis optimization.

Limited Quantitative Differentiation Evidence for (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide


Chiroptical Property Divergence from the (S)-Enantiomer

As a chiral molecule, the (R)-enantiomer will exhibit a specific optical rotation opposite in sign to the (S)-enantiomer, which is a fundamental property used for identity verification and enantiomeric excess determination. While the exact numerical value for the (R)-enantiomer is not reported in the accessed literature outside of excluded sources, the (S)-enantiomer's rotation can serve as an inverse baseline. This property is critical for any laboratory conducting chiral HPLC or polarimetric purity assessments, where the (R)-form is the essential standard .

Chiral Analysis Stereochemistry Enantiomeric Purity

Functional Partitioning: Catalytic Activity is Documented for the (S)-Enantiomer, Not the (R)-Enantiomer

The (S)-enantiomer is a published and validated mono-protected aminoethyl amine (MPAAM) ligand enabling Pd-catalyzed enantioselective C(sp³)–H arylation of free cyclopropanecarboxylic and 2-aminoisobutyric acids with high enantioselectivity . A literature search did not yield any primary study on the catalytic performance of the (R)-enantiomer in this or a similar reaction. This functional dichotomy means the (R)-enantiomer is not a 'drop-in' replacement for MPAAM ligand applications; its value is instead as a control, a precursor, or a probe for understanding the origin of enantioselectivity in the established system.

Asymmetric Catalysis C-H Activation Ligand Design

Verified and Potential Applications for (R)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide


Chiral Chromatography Method Development and Enantiomeric Purity Testing

The (R)-enantiomer is the required standard for developing and validating enantioselective analytical methods (e.g., chiral HPLC, SFC) to separate it from the (S)-enantiomer or to determine the enantiomeric excess of samples. Its procurement is essential for quality control laboratories and analytical chemistry groups working with this compound class.

Stereospecific Pharmacological Probing

Based on the class-level principle that enantiomers often exhibit distinct pharmacological profiles, the (R)-enantiomer is a critical probe for researchers conducting comparative pharmacology studies. It is used to determine the stereospecificity of receptor binding or enzyme inhibition, where observed differences from the (S)-enantiomer can validate target engagement.

Asymmetric Catalysis Mechanistic Studies

As the functional counterpart to the established (S)-MPAAM ligand, the (R)-enantiomer can be utilized in mechanistic investigations. Its use as a control ligand can help determine the stereochemical course of a reaction or probe the binding pocket of a palladium catalyst, offering insights not possible with the (S)-enantiomer alone.

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